Suptopin-2

Descripción general

Descripción

Molecular Structure Analysis

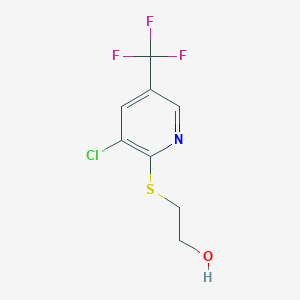

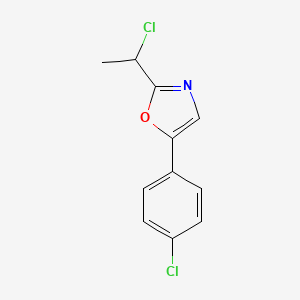

The SMILES string for Suptopin-2 isCOc1cc(\\C=C\\C(=O)C2=C(O)C=C(C)OC2=O)cc(OC)c1O . The InChI is 1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ . Physical And Chemical Properties Analysis

Suptopin-2 is a solid substance that is soluble in DMSO . It has a molecular weight of 332.30 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Detection in Multi-Herbal Tea

Suptopin-2 has been identified in the context of sulfonylureas (SUs), which are anti-diabetic drugs. A study developed a monoclonal antibody recognizing various SUs, including Suptopin-2, to detect their illegal adulteration in multi-herbal tea. The developed assay demonstrated effective screening for SUs adulteration in these products (Xie et al., 2021).

Role in Metabolic Disorders

In a broader context of metabolic disorders, peptides like Suptopin-2 have been studied for their therapeutic potential. For instance, the novel peptide CHM-273S, derived from milk hydrolysate, shows promise for treating obesity and type 2 diabetes (T2D). These peptides, possibly including Suptopin-2, might regulate key metabolic pathways and offer new approaches to managing these conditions (Mitkin et al., 2022).

Neuropharmacological Applications

Studies on serotonin modulators, which might include Suptopin-2, highlight their potential for treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. These substances act on specific receptors in the central nervous system, offering novel therapeutic pathways (Jůza et al., 2020).

Renin-Angiotensin System Modulation

Suptopin-2, as a peptide, may also be relevant in studies exploring the renin-angiotensin system (RAS). Research on angiotensin II, a peptide hormone, and its analogs has led to significant advancements in hypertension treatment. This indicates the potential role of peptide-based substances like Suptopin-2 in managing cardiovascular diseases (Matsoukas et al., 2021).

Tryptophan-Derived Molecules in Health

Tryptophan metabolism, to which Suptopin-2 may be related, is critical in numerous physiological processes. Tryptophan-derived molecules like melatonin and serotonin play significant roles in sleep regulation, mood, and cognitive function. This suggests the potential of Suptopin-2 in managing conditions related to tryptophan metabolism (Kałużna-Czaplińska et al., 2019).

Potential in Treating Obesity and Diabetes

Leptin, a hormone involved in regulating metabolism and food intake, has been studied extensively. Since Suptopin-2 is a peptide, it could potentially interact with leptin pathways, offering new insights into obesity and type 2 diabetes treatment. Research in this area focuses on understanding leptin resistance and developing therapies to counteract it (Friedman, 2019).

Mecanismo De Acción

Target of Action

Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .

Mode of Action

Suptopin-2 acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .

Biochemical Pathways

The primary biochemical pathway affected by Suptopin-2 is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body

Result of Action

The action of Suptopin-2 results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .

Action Environment

These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Propiedades

IUPAC Name |

4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJIWTVFHYSKF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716250 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suptopin-2 | |

CAS RN |

331852-66-5 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)